REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([S:11]([OH:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Cl-].[Na+:16]>O>[Na+:16].[N+:1]([C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([S:11]([O-:14])(=[O:12])=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=C1)C)S(=O)(=O)O
|
Name
|
|
Quantity
|
53.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
CUSTOM
|
Details
|
to provide solution
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[N+](=O)([O-])C1=CC=C(C(=C1)C)S(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |